molecular formula C10H12O2 B132500 (3-Phenyloxetan-3-yl)methanol CAS No. 114012-43-0

(3-Phenyloxetan-3-yl)methanol

Cat. No. B132500
M. Wt: 164.2 g/mol
InChI Key: MDFSDDCPPNQIFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of (3-Phenyloxetan-3-yl)methanol is not explicitly detailed in the provided papers, the synthesis of related compounds involves multi-step reactions using commercially available AR grade chemicals without further purification. For example, the synthesis of the compound in paper 2 involves a slow evaporation of a hexane solution at room temperature to obtain colorless crystals . This suggests that a similar approach could potentially be used for synthesizing (3-Phenyloxetan-3-yl)methanol, with careful consideration of the reagents and conditions specific to its structure.

Molecular Structure Analysis

The molecular structure of (3-Phenyloxetan-3-yl)methanol is not directly analyzed in the provided papers. However, the structure of a related compound, a 5,15-diaryl­octa­alkyl­porphyrinogen, is described as centrosymmetric with pyrrole rings adopting a 1,2-alternate arrangement . This indicates that the molecular structure of (3-Phenyloxetan-3-yl)methanol could also exhibit symmetry and specific ring conformations that could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of (3-Phenyloxetan-3-yl)methanol. However, they do mention the photochromic reactivity of a related compound, which changes color upon irradiation with ultraviolet light and returns to its original color when exposed to visible light . This suggests that (3-Phenyloxetan-3-yl)methanol may also have the potential for photochemical reactions, given the presence of a phenyl group which can absorb light.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Phenyloxetan-3-yl)methanol are not described in the provided papers. However, the papers do describe the crystal structure of related compounds, including hydrogen bonding, O—H⋯π interactions, and C—H⋯π-pyrrole stacking , as well as various intramolecular and intermolecular interactions . These interactions are crucial for the stability and packing of molecules in the crystal lattice. Therefore, (3-Phenyloxetan-3-yl)methanol may also exhibit similar types of interactions, which would influence its physical properties such as solubility, melting point, and crystal formation.

Scientific Research Applications

  • Organocatalysis in Enantioselective Epoxidation : (1R,3S,4S)-2-Azanorbornyl-3-methanol, a compound structurally related to (3-Phenyloxetan-3-yl)methanol, has been utilized as a catalyst in the enantioselective epoxidation of α,β-enones. This process yields epoxides with good enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).

  • Catalysis in 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, structurally similar to (3-Phenyloxetan-3-yl)methanol, forms a stable complex with CuCl. This complex catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently in water or under neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

  • Synthesis of Benzo[b][1,4]thiazine and Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology highlights the utility of such compounds in synthesizing complex heterocycles (Reddy et al., 2012).

  • Asymmetric Synthesis of α-Hydroxy Esters : (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, a compound related to (3-Phenyloxetan-3-yl)methanol, is used for the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

  • Lipid Dynamics in Biological Membranes : Methanol, a solvent related to (3-Phenyloxetan-3-yl)methanol, influences lipid dynamics in biological membranes. Its presence accelerates lipid transfer and flip-flop kinetics in lipid bilayers, which is significant for understanding membrane dynamics (Nguyen et al., 2019).

  • Synthesis of Methanol from CO2 Hydrogenation : Research on the hydrogenation of CO2 to methanol over YBa2Cu3O7 catalysts highlights the relevance of methanol synthesis in industrial chemistry. This research provides insights into the nature of catalysts and redox behavior of copper in various oxidation states (Gao & Au, 2000).

Safety And Hazards

The safety information available indicates that “(3-Phenyloxetan-3-yl)methanol” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . The precautionary statements are P280, P305, P338, P351 .

Future Directions

“(3-Phenyloxetan-3-yl)methanol” is a novel building block for research . It’s not intended for medicinal, household, or other uses . More research is needed to explore its potential applications.

properties

IUPAC Name

(3-phenyloxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFSDDCPPNQIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602026
Record name (3-Phenyloxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyloxetan-3-yl)methanol

CAS RN

114012-43-0
Record name 3-Phenyl-3-oxetanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114012-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Phenyloxetan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kanoh, T Nishimura, M Naka, M Motoi - Tetrahedron, 2002 - Elsevier
Oxetanes having both a carbonyl functional group and a phenyl group at the 3-position bring about unusual cyclodimerization under the influence of trifluoromethanesulfonic acid, to …
Number of citations: 12 www.sciencedirect.com

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